13-cis-Retinal
Overview
Description
Synthesis Analysis
The synthesis of 13-cis-retinal involves chemical processes starting from 13-cis-retinoic acid, leading to the development of 13-cis-retinamides. These compounds are synthesized via intermediates such as 13-cis-retinoyl chloride or 13-cis-1-retinoylimidazole, showcasing the chemical versatility and foundational steps required for obtaining 13-cis-retinal derivatives for further study and application in cancer chemoprevention studies (Shealy et al., 1984).
Molecular Structure Analysis
The molecular structure of 13-cis-retinal is distinguished by its specific configuration and isomerization capabilities, which are critical for its function in visual processes. Studies on its analogs and derivatives, such as cyclopropyl and isopropyl derivatives at specific positions, reveal the structural intricacies and the importance of methyl groups at C-9 and C-13 in the efficiency of isomerization, indicating the subtle yet significant effects of molecular adjustments on ligand efficacy in visual pigments (DeGrip et al., 2011).
Chemical Reactions and Properties
13-cis-Retinal undergoes various chemical reactions, including isomerization to all-trans form, which is pivotal for its role in photoreceptor proteins like rhodopsin. The mechanism of isomerization and the influence of external factors such as light exposure have been extensively studied, demonstrating the dynamic chemical properties of 13-cis-retinal in biological systems (Lanyi, 1986).
Physical Properties Analysis
The physical properties of 13-cis-retinal, including its absorption spectrum and stability, are influenced by its isomeric composition and interaction with proteins. Studies highlight the isomeric composition in membrane-bound systems and the impact of illumination on its physical state, underscoring the importance of 13-cis-retinal in the photochromic behavior of certain proteins (Lanyi, 1986).
Scientific Research Applications
Impact on Phospholipid Membranes : 13-cis-retinal affects the organization of phospholipid multibilayer model membranes. This impact varies depending on the lipid composition and the nature of the pigment's polar residue (Verma, Schneider, & Smith, 1974).
Role in Bacteriorhodopsin : In bacteriorhodopsin's proton pump cycle, retinal isomerization reactions, particularly the 13,14-dicis isomerization, are functionally significant (Zhou, Windemuth, & Schulten, 1993).
Phototransduction in Photoreceptors : 11-cis 13-demethylretinal causes transient activation in bleach-adapted rods and immediate deactivation in bleach-adapted cones (Corson, Kefalov, Cornwall, & Crouch, 2000).
Spectroscopy Studies : Studies have shown that 13-cis-retinal yields another relaxed triplet species, and cis-trans partitioning occurs in vibrationally excited levels of the cis T1 manifold (Hamaguchi, Okamoto, Tasumi, Mukai, & Koyama, 1984).
Visual Pigment Formation : 11-cis retinal promotes rhodopsin formation in bleached photoreceptors, enhancing sensitivity and lowering the receptor threshold (Pepperberg, Brown, Lurie, & Dowling, 1978).
Ground State Recovery in Bacteriorhodopsin : The 13-cis form of bacteriorhodopsin returns to the ground state faster than the all-trans reactant after excitation (Wand, Friedman, Sheves, & Ruhman, 2012).
Visual System Regeneration : 11-cis-retinal production in adjacent retinal pigment epithelial cells is crucial for the regeneration of the vertebrate visual system (McBee, Kuksa, Alvarez, de Lera, Prezhdo, Haeseleer, Sokal, & Palczewski, 2000).
Safety And Hazards
Future Directions
Future research directions include targeting the retinoic acid pathway by focusing on the dual role of aldehyde dehydrogenase (ALDH) family enzymes. Combination strategies by combining RA targets with ALDH-specific targets make the tumor cells sensitive to the treatment and improve the progression-free survival of the patients .
properties
IUPAC Name |
(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYCYZXNIZJOKI-HWCYFHEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\C=O)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0025997 | |
Record name | 13-cis-Retinal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0025997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 13-cis-Retinal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006220 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
13-cis-Retinal | |
CAS RN |
472-86-6 | |
Record name | 13-cis-Retinal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=472-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 13-cis-Retinal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Retinal, 13-cis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 13-cis-Retinal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0025997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13-cis-retinal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.780 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RETINAL, (13Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IBP64540CD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 13-cis-Retinal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006220 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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